molecular formula C10H16ClNO2 B13596121 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride

Katalognummer: B13596121
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: UGRMNJDBJJPSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride typically involves the reaction of 4-(methylaminomethyl)phenol with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanol derivatives, which have applications in different fields of research.

Wissenschaftliche Forschungsanwendungen

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biochemical pathways and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of various industrial products, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[(Dimethylamino)methyl]phenoxy}ethan-1-olhydrochloride
  • 2-{4-[(Ethylamino)methyl]phenoxy}ethan-1-olhydrochloride
  • 2-{4-[(Propylamino)methyl]phenoxy}ethan-1-olhydrochloride

Uniqueness

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C10H16ClNO2

Molekulargewicht

217.69 g/mol

IUPAC-Name

2-[4-(methylaminomethyl)phenoxy]ethanol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-11-8-9-2-4-10(5-3-9)13-7-6-12;/h2-5,11-12H,6-8H2,1H3;1H

InChI-Schlüssel

UGRMNJDBJJPSEJ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=C(C=C1)OCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.